molecular formula C7H17NO6P2 B1210349 Cimadronate CAS No. 32545-64-5

Cimadronate

Cat. No.: B1210349
CAS No.: 32545-64-5
M. Wt: 273.16 g/mol
InChI Key: GBBBPWVJGMFZGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cimadronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Cimadronate has a wide range of scientific research applications:

Mechanism of Action

Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .

Comparison with Similar Compounds

Cimadronate is part of the bisphosphonate family, which includes other compounds such as:

  • Etidronate
  • Clodronate
  • Pamidronate
  • Alendronate
  • Risedronate
  • Ibandronate
  • Tiludronate

Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .

Properties

CAS No.

32545-64-5

Molecular Formula

C7H17NO6P2

Molecular Weight

273.16 g/mol

IUPAC Name

[(cyclohexylamino)-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

GBBBPWVJGMFZGX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

Synonyms

cimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175

Origin of Product

United States

Synthesis routes and methods

Procedure details

127.2 parts of N-cyclohexylformamide and 81 parts of phosphorous acid were reacted with 137.3 parts of phosphorus trichloride at 70°C, and maintained for 5 hours at this temperature. The reaction product was dissolved in water, treated with acetone and the precipitate separated. A 25% yield of N-cyclohexyl-1-aminomethane-1,1-diphosphonic acid, based on PCl3, was obtained.
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